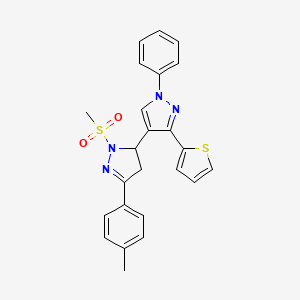

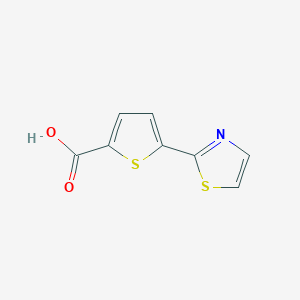

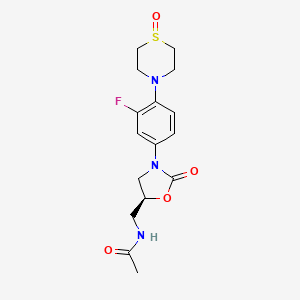

![molecular formula C16H17N5O2S B2534334 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339022-16-1](/img/structure/B2534334.png)

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .

Synthesis Analysis

The synthesis of thiazoles has been a subject of interest in medicinal chemistry . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . It is showed similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique

Nitroimidazoles are a class of structurally unique heterocycles, notable for their variety of potential applications in medicinal chemistry. Their derivatives are actively researched for roles as anticancer, antimicrobial, antiparasitic agents, and more. These compounds are also explored for their use as artificial diagnostics and pathological probes, highlighting their broad relevance in scientific research beyond traditional therapeutic applications (Li et al., 2018).

Applications in DNA Binding and Analysis

The synthetic dye Hoechst 33258, closely related to nitroimidazole derivatives, binds strongly to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. This property has been utilized extensively in fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and as a model system for investigating DNA sequence recognition and binding. Additionally, Hoechst derivatives have found applications as radioprotectors and topoisomerase inhibitors, indicating their versatile role in biological research and drug development (Issar & Kakkar, 2013).

Exploration of Benzimidazole and Thiazole Compounds

Research into compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities with 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole, has demonstrated the importance of these frameworks in developing compounds with significant biological and electrochemical activity. This underscores the potential for such compounds in medicinal chemistry and materials science (Boča et al., 2011).

Medicinal Chemistry and Drug Development

The exploration of imidazole derivatives for antitumor activity illustrates the ongoing interest in such compounds for developing new therapeutic agents. These studies have led to the identification of derivatives with promising biological properties, offering insights into the synthesis of compounds with varied biological activities (Iradyan et al., 2009).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including various protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives have been found to have significant biological activity, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Some thiazole derivatives have been designed and synthesized with in silico admet prediction, which provides an estimate of these properties .

Result of Action

Some thiazole derivatives have shown significant antitumor activity against certain cancer cell lines . For example, one derivative demonstrated significant antitumor activity against the EGFR high-expressed human cell line HeLa .

Orientations Futures

Thiazole and correlated are one of the supreme significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy .

Propriétés

IUPAC Name |

6-(4-benzylpiperazin-1-yl)-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-21(23)15-14(17-16-20(15)10-11-24-16)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBPFGHCSNCKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

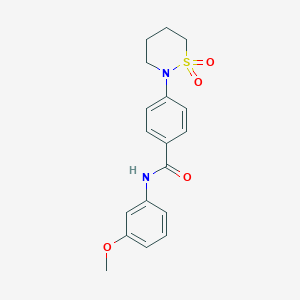

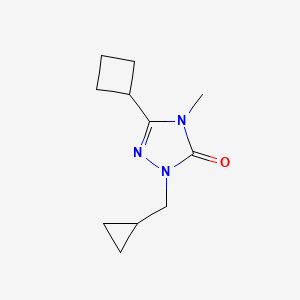

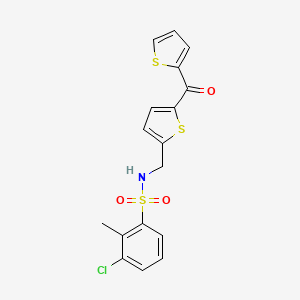

![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

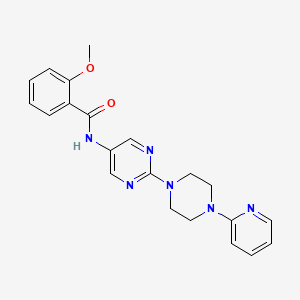

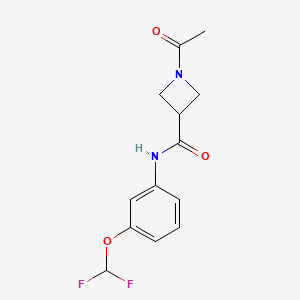

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

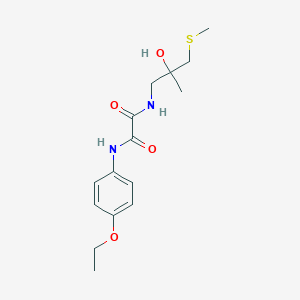

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)

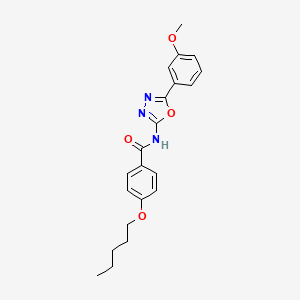

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2534271.png)